Technical Monograph: 5-Chloro-2-methylpyridine Hydrochloride (CAS 1881292-44-9)
Technical Monograph: 5-Chloro-2-methylpyridine Hydrochloride (CAS 1881292-44-9)
The following technical guide details the chemical identity, synthesis, and applications of 5-Chloro-2-methylpyridine hydrochloride .
Executive Summary
5-Chloro-2-methylpyridine hydrochloride (CAS 1881292-44-9) is the hydrochloride salt of the halogenated pyridine derivative 5-chloro-2-methylpyridine (also known as 5-chloro-2-picoline).[1] It serves as a critical heteroaromatic building block in the synthesis of pharmaceuticals and agrochemicals.
The compound is valued for its dual functionality: the C5-chlorine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl group offers a site for benzylic-type oxidation or halogenation, allowing for the expansion of the carbon skeleton. The hydrochloride salt form is preferred in industrial storage and handling due to its enhanced thermal stability and reduced volatility compared to the free base.
Note on Nomenclature & CAS:
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Target Compound (Salt): 5-Chloro-2-methylpyridine hydrochloride (CAS 1881292-44-9).
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Parent Compound (Free Base): 5-Chloro-2-methylpyridine (CAS 72093-07-3).[2][3]
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Isomer Warning: Distinct from 2-chloro-5-methylpyridine (CAS 18368-64-4) and 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The hydrochloride salt stabilizes the pyridine nitrogen, rendering the compound a solid at room temperature, which simplifies weighing and stoichiometry in reaction planning.
| Property | Specification |
| IUPAC Name | 5-Chloro-2-methylpyridin-1-ium chloride |
| CAS Number | 1881292-44-9 (Salt) / 72093-07-3 (Free Base) |
| Molecular Formula | C₆H₇Cl₂N (Salt) / C₆H₆ClN (Free Base) |
| Molecular Weight | 164.03 g/mol (Salt) / 127.57 g/mol (Free Base) |
| Structure | Pyridine ring substituted with -CH₃ at pos. 2 and -Cl at pos. 5 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexanes) |
| Hygroscopicity | Moderate; storage under inert atmosphere (Ar/N₂) recommended |
Synthesis & Production Protocols
High-purity synthesis typically proceeds through the Sandmeyer reaction starting from 2-amino-5-methylpyridine. Direct electrophilic halogenation of 2-picoline is possible but often yields a mixture of 3- and 5-substituted isomers requiring difficult separation.
Core Synthesis Workflow (Sandmeyer Route)
Rationale: This route ensures regiospecificity at the C5 position, avoiding the formation of the C3 isomer.
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Diazotization: 2-Amino-5-methylpyridine is treated with sodium nitrite (NaNO₂) in concentrated HCl at low temperature (0–5 °C) to form the diazonium salt.
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Substitution: The diazonium species reacts with Copper(I) chloride (CuCl) to install the chlorine atom.
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Salt Formation: The resulting free base is extracted, purified, and treated with anhydrous HCl (gas or ethereal solution) to precipitate the hydrochloride salt.
Visualization: Synthesis Pathway
Caption: Regioselective synthesis of 5-Chloro-2-methylpyridine HCl via Sandmeyer chemistry.
Reactivity & Applications in Drug Discovery[9]
The versatility of 5-Chloro-2-methylpyridine HCl lies in its orthogonal reactivity. The C-Cl bond allows for aryl coupling, while the methyl group allows for side-chain functionalization.
C5-Position: Cross-Coupling Reactions
The chlorine at position 5 is activated enough for Palladium-catalyzed cross-coupling, particularly when using electron-rich ligands (e.g., XPhos, SPhos).
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds common in kinase inhibitors.
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Buchwald-Hartwig Amination: Introduction of amines to create C-N bonds, critical for optimizing solubility and pKa in medicinal chemistry.
C2-Position: Methyl Group Functionalization
The 2-methyl group on the pyridine ring is "picolinic," meaning the protons are slightly acidic and the carbon is susceptible to oxidation or radical halogenation.
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Oxidation: Conversion to 5-chloropicolinic acid using KMnO₄ or SeO₂. This is a precursor for amide coupling.
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Radical Halogenation: Reaction with N-chlorosuccinimide (NCS) or SO₂Cl₂ to form 5-chloro-2-(chloromethyl)pyridine . This "linker" intermediate allows for nucleophilic attack by amines or thiols.
Case Study: Fragment-Based Drug Discovery (HIV-1 RT)
Research has utilized the 5-chloro-2-methylpyridine scaffold in Fragment-Based Drug Discovery (FBDD) . In the development of HIV-1 Reverse Transcriptase (RT) inhibitors, this fragment binds to the NNRTI adjacent site.[4] The 5-chloro group provides a hydrophobic handle that interacts with residues like Pro140 and Ile180, while the pyridine nitrogen offers a hydrogen bond acceptor site [1].
Visualization: Divergent Reactivity
Caption: Divergent synthetic utility of the 5-chloro-2-methylpyridine scaffold.
Handling, Stability, and Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that while the HCl salt is safer than the volatile free base, it requires specific handling protocols to maintain integrity and safety.
Stability & Storage
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Hygroscopicity: The HCl salt can absorb atmospheric moisture, leading to clumping and hydrolysis.
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Protocol: Store in tightly sealed containers, preferably under argon or nitrogen, at 2–8 °C.
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Free Base Regeneration: If the free base is required for a reaction (e.g., a reaction sensitive to acidic protons), partition the salt between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄ immediately before use.
Safety Profile
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Corrosivity: The compound is an irritant to eyes, skin, and the respiratory tract. Upon contact with moisture (mucous membranes), it hydrolyzes to release HCl.
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Toxicology: Pyridine derivatives can exhibit neurotoxicity. Standard PPE (nitrile gloves, safety glasses, fume hood) is mandatory.
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First Aid:
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Eye Contact: Rinse immediately with water for 15 minutes.
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Skin Contact: Wash with soap and water; neutralize with mild bicarbonate solution if irritation persists.
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References
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Bauman, J. D., et al. (2016). Fragment-Based Drug Discovery of HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762869, 5-Chloro-2-methylpyridine.
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ChemicalBook. (2025).[5] 5-Chloro-2-picoline (CAS 72093-07-3) Properties and Suppliers.
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ChemSrc. (2025). 5-Chloro-2-methylpyridine hydrochloride CAS 1881292-44-9 Entry.
Sources
- 1. CAS:1159815-12-9, 5-氯-2-乙基吡啶-毕得医药 [bidepharm.com]
- 2. 5-CHLORO-2-PICOLINE | 72093-07-3 [chemicalbook.com]
- 3. 5-Chloro-2-methylpyridine | C6H6ClN | CID 2762869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE | 10177-24-9 [chemicalbook.com]
